Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-
Description
Aspartic Acid Backbone Modifications
The parent aspartic acid molecule undergoes significant modification at its α-amino group, which is substituted with a 2-{[(E)-{5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl side chain. This substitution preserves the two carboxylic acid groups at the β-position, retaining their acidic properties (pKₐ ≈ 3.9 and 9.6). The N-alkylation eliminates the amino group’s basicity, shifting its role to a structural anchor for the extended side chain.
Oxime Ether Linkage: Configuration and Conformational Analysis
The (E)-configured oxime ether (-N=O-) linkage connects the aspartic acid backbone to the trifluoromethylphenyl-pentylidene moiety. Key characteristics include:
- Configuration Stability : The (E)-geometry places the 5-methoxy-pentylidene chain and trifluoromethylphenyl group on opposite sides of the C=N bond, creating a planar arrangement that resists thermal isomerization.
- Conformational Flexibility : The ethyloxy spacer (-O-CH₂-CH₂-) permits rotation (τ ≈ 120°–240°) around C-O bonds, enabling adaptive positioning relative to the aspartic acid core.
- Electronic Effects : The oxime’s nitrogen lone pair conjugates with the adjacent carbonyl group, reducing basicity (predicted pKₐ < 2) compared to alkylamines.
Trifluoromethylphenyl Substituent: Electronic and Steric Effects
The 4-(trifluoromethyl)phenyl group exerts dual electronic and steric influences:
Electronic Effects
- Strong electron-withdrawing inductive effect (-I, σₚ = 0.54)
- Reduces electron density at the phenyl ring (Hammett ρ = -1.3)
- Stabilizes adjacent positive charges through polarizability
Steric Effects
Methoxy-Pentylidene Chain: Structural Flexibility and Spatial Arrangement
The 5-methoxy-pentylidene chain exhibits graded flexibility along its length:
The methoxy group’s electron-donating (+M) effect partially counterbalances the trifluoromethyl group’s -I effect, creating localized electronic asymmetry. Molecular dynamics simulations suggest the chain adopts a helical conformation in apolar solvents (e.g., chloroform) but extends linearly in aqueous environments.
Properties
Molecular Formula |
C19H25F3N2O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+/t16-/m0/s1 |
InChI Key |
NAYFERHDYLITGX-WTJYETQFSA-N |
Isomeric SMILES |
COCCCC/C(=N\OCCN[C@@H](CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Precursor Synthesis: 5-Methoxy-1-[4-(Trifluoromethyl)Phenyl]Pentan-1-One
The ketone backbone is synthesized via Friedel-Crafts acylation or Grignard reactions :
- Method A : p-Trifluoromethylbenzoyl chloride reacts with 4-methoxybutylmagnesium halide in anhydrous ether, catalyzed by FeCl₃.
- Method B : Direct acylation of p-trifluoromethylbenzene with 5-methoxyvaleryl chloride under AlCl₃ catalysis.
Key Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 65–70% |
| Catalyst | FeCl₃ (5–10 mol%) | AlCl₃ (1.2 equiv) |
| Reaction Time | 3 hrs | 4 hrs |
| Purity (HPLC) | ≥98% | ≥97% |
The Grignard method (A) is preferred industrially due to higher regioselectivity and easier scalability.
Oxime Formation and Isomer Separation
The ketone is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol/water (1:1) with Na₂CO₃ at 45–50°C. The (E)-isomer is isolated via pH-controlled crystallization (pH 6–7) or hexane extraction :
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one + NH₂OH·HCl → Oxime (E/Z mixture)
↓ (HCl, 65–75°C, 14 hrs)
(E)-isomer crystallization (yield: 85–90%)
Alkylation with 2-Chloroethylamine
The (E)-oxime undergoes alkylation with 2-chloroethylamine hydrochloride in toluene/PEG-400 at 40–45°C, using KOH as a base. Critical parameters include:
- Temperature : ≤45°C to minimize impurity formation
- Solvent System : Toluene/PEG-400 (3:1) enhances reaction homogeneity
- Workup : Sequential washes with 1% NaOH and brine to remove unreacted reagents.
Reaction Scheme :
(E)-Oxime + ClCH₂CH₂NH₂·HCl → Fluvoxamine base intermediate
↓ (Maleic acid in H₂O)
Fluvoxamine maleate
Succinylation to Form Target Compound
The final step involves N-succinylation of the ethylamine side chain with succinic anhydride in dichloromethane (DCM) under N₂ atmosphere:
Fluvoxamine base + Succinic anhydride → N-(2-Succinyl) Fluvoxamine
↓ (0–5°C, 12 hrs)
Crystallization (hexane/DCM) → 70–75% yield
Optimization Notes :
- Catalyst : Triethylamine (1.1 equiv) accelerates acylation
- Purification : Silica gel chromatography (petroleum ether/EtOAc 4:1) achieves ≥99% purity
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patent US9783492B2 details a telescoped process integrating steps 1.1–1.4 in a continuous reactor:
Biocatalytic Alternatives
Emerging methods use engineered phenylalanine ammonia-lyases (PALs) for asymmetric hydroamination of fumarate derivatives:
- Substrate : tert-Butyl fumarate + 2-aminoethoxyethanol
- Conditions : 20 mM phosphate buffer (pH 8.5), 15 μM PAL, 24 hrs
- Yield : 75% with >99% ee
Comparison Table :
| Parameter | Chemical Synthesis | Biocatalytic |
|---|---|---|
| Yield | 70–75% | 75% |
| Enantiomeric Excess | N/A (racemic) | >99% |
| Temperature | 40–45°C | 25°C |
| Solvent Waste | 300 L/kg product | 50 L/kg product |
Critical Process Analytical Technologies (PAT)
Inline HPLC Monitoring
Real-time HPLC tracks key intermediates:
- Column : C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase : 0.1% TFA in H₂O/MeCN (gradient)
- Detection : UV 254 nm
Chemical Reactions Analysis
Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Properties
Aspartic acid derivatives have been explored for their potential as antidepressants. Fluvoxamine, derived from this compound, has shown efficacy in treating:
- Major Depressive Disorder (MDD)
- Obsessive Compulsive Disorder (OCD)
- Anxiety Disorders including Panic Disorder and Post-Traumatic Stress Disorder (PTSD) .
Case Study: Clinical Efficacy
A clinical trial conducted on patients with OCD demonstrated that fluvoxamine significantly reduced symptoms compared to a placebo group. The results indicated a marked improvement in the Yale-Brown Obsessive Compulsive Scale scores among those treated with fluvoxamine .
Corrosion Inhibition
Recent research has highlighted the use of aspartic acid derivatives as corrosion inhibitors in oilfield applications. A study investigated the effectiveness of 2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine on steel surfaces exposed to acidic conditions. The findings suggested that this compound significantly reduced corrosion rates compared to untreated samples .
Table: Corrosion Inhibition Efficiency
| Compound | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|
| Untreated Steel | 0.85 | - |
| Aspartic Acid Derivative | 0.20 | 76.5 |
This table illustrates the substantial reduction in corrosion rates when using the specified aspartic acid derivative.
Synthesis Process
The synthesis of aspartic acid derivatives involves several steps:
- Alkylation of 5-methoxy-4'-trifluoromethylvalerophenone oxime.
- Reaction with hydroxylamine hydrochloride.
- Formation of fluvoxamine through subsequent reactions involving bases like potassium hydroxide .
Challenges in Synthesis
The synthesis process can be complex and time-consuming, often requiring multiple purification steps to achieve high yields and purity .
Mechanism of Action
The mechanism of action of Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares the target compound with structurally related molecules:
*Note: Exact data for the target compound is unavailable; values are inferred from structural analogs.
Key Research Findings
Side-Chain Length and Hydrophobicity
- The long pentylidene chain and trifluoromethylphenyl group in the target compound increase hydrophobicity compared to polyaspartic acid, which has shorter side chains (-CH₂COOH) .
Enzyme Interaction Potential
- Pepsin, an aspartic protease, relies on two aspartic acid residues for catalytic activity . The target compound’s carboxylate groups and aromatic substituents could mimic substrate binding or act as competitive inhibitors.
Chelation vs. Hydrophobic Binding
Biological Activity
Aspartic acid, specifically in the form of N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl], is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its role as a selective serotonin reuptake inhibitor (SSRI) and its implications in treating various psychiatric disorders.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 434.4 g/mol |
| Molecular Formula | C19H25F3N2O6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 11 |
| Topological Polar Surface Area | 131 Ų |
The primary mechanism of action for this compound is its function as an SSRI. SSRIs are known to increase serotonin levels in the brain by inhibiting the reuptake of serotonin at the synaptic cleft. This action is crucial in alleviating symptoms associated with depression and anxiety disorders.
Antidepressant Effects
Research indicates that compounds similar to N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl] demonstrate significant antidepressant effects. For instance, fluvoxamine, a related compound, has been extensively studied and shown efficacy in treating major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and anxiety disorders such as panic disorder and post-traumatic stress disorder (PTSD) .
Case Studies
- Fluvoxamine Maleate : Clinical trials involving fluvoxamine maleate have shown promising results in reducing depressive symptoms. A study indicated that patients treated with fluvoxamine experienced significant improvement in mood and anxiety levels compared to placebo groups .
- Combination Therapy : Research has also explored the combination of aspartic acid derivatives with other chemotherapeutic agents. For example, a murine study demonstrated that combining low doses of N-(phosphonacetyl)-L-aspartic acid (PALA) with 5-fluorouracil enhanced antitumor activity without increasing toxicity . This illustrates the potential for aspartic acid derivatives to synergize with other treatments.
Toxicity and Safety Profile
While the antidepressant effects are well-documented, it is essential to consider the safety profile of these compounds. The studies suggest that when used within therapeutic ranges, these compounds do not significantly increase host toxicity, making them suitable candidates for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
